molecular formula C10H12OS B2832248 3-(Methylthio)-1-phenylpropan-1-one CAS No. 29777-54-6

3-(Methylthio)-1-phenylpropan-1-one

Cat. No.: B2832248
CAS No.: 29777-54-6
M. Wt: 180.27
InChI Key: ZOPCTULTJSNYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-1-phenylpropan-1-one is an organic compound with a molecular formula of C10H12OS It is characterized by the presence of a phenyl group attached to a propanone backbone, with a methylthio substituent at the third carbon

Scientific Research Applications

3-(Methylthio)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

Target of Action

3-(Methylthio)-1-phenylpropan-1-one, also known as 3-Methylthio-1-propanol (3-MP), is a naturally occurring food-borne sulfide . It has been found to exhibit antifungal activity against Botrytis cinerea , a destructive fungal pathogen causing significant losses in fresh fruit or vegetables .

Mode of Action

The compound interacts with its target, Botrytis cinerea, by inhibiting its mycelial growth, spore germination, and germ tube elongation . It impairs the spore viability and membrane integrity of Botrytis cinerea, leading to increased leakage of nucleic acids, proteins, and malondialdehyde (MDA) in the fungus .

Biochemical Pathways

It’s known that 3-mp is a derivative of l-methionine , an essential amino acid involved in various metabolic pathways

Pharmacokinetics

Given its antifungal activity, it’s likely that it’s able to penetrate the fungal cell membrane and exert its effects

Result of Action

The action of 3-MP results in the inhibition of Botrytis cinerea infection on tomato fruits . Fruits treated with 3-MP fumigation exhibit higher antioxidant enzyme activity, lower MDA content, and a significant delay of induction of the expression of most of the stress-related genes when compared to the control group .

Action Environment

The action of 3-MP can be influenced by various environmental factors. For instance, the production of 3-MP by Saccharomyces cerevisiae was found to be optimal under certain conditions, including a specific glucose concentration, yeast extract concentration, L-methionine concentration, initial pH, incubation time, inoculum size, shaking speed, loading volume, and temperature . These factors can potentially influence the action, efficacy, and stability of 3-MP.

Safety and Hazards

The safety data sheet for a related compound, Methyl 3-(methylthio)propionate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces .

Future Directions

The methylthio group is speculated to contribute to the nematicidal activity of 3-(methylthio)propionic acid, making its toxicity against M. incognita stronger than that of other structural analogs . This suggests potential future directions for research into the applications of 3-(Methylthio)-1-phenylpropan-1-one and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1-phenylpropan-1-one typically involves the reaction of 3-chloropropiophenone with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

C6H5COCH2CH2Cl+NaSCH3C6H5COCH2CH2SCH3+NaCl\text{C}_6\text{H}_5\text{COCH}_2\text{CH}_2\text{Cl} + \text{NaSCH}_3 \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_2\text{SCH}_3 + \text{NaCl} C6​H5​COCH2​CH2​Cl+NaSCH3​→C6​H5​COCH2​CH2​SCH3​+NaCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-1-propanol: A related compound with a hydroxyl group instead of a carbonyl group.

    3-(Methylthio)-1-phenylpropan-2-one: A structural isomer with the carbonyl group at a different position.

    3-(Methylthio)-1-phenylpropan-1-ol: The reduced form of 3-(Methylthio)-1-phenylpropan-1-one.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methylsulfanyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPCTULTJSNYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29777-54-6
Record name 3-(methylsulfanyl)-1-phenylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.